molecular formula C21H24N6O2 B1260374 2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Cat. No. B1260374
M. Wt: 392.5 g/mol
InChI Key: SOJHGFJRAQRFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2-phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is an aromatic ether.

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • The molecular and crystal structures of compounds related to 2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol, like 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, have been studied to understand their symmetry and unit cell dimensions, which are crucial in the field of crystallography and material science (Dolzhenko et al., 2011).

Synthetic Pathways

  • Innovative synthetic pathways for amino and alkylamino derivatives of 1,3,5-triazines have been developed, which is significant for the creation of new compounds with potential applications in various scientific fields (Gulevskaya et al., 2007).

Chemical Reactions Under High Pressure

  • The reaction behavior of nitriles under high pressure, particularly in the presence of alcohols, leading to the formation of triazines like 2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol, has been explored. This research is important for understanding reaction mechanisms and conditions in organic chemistry (Yanagiya et al., 1973).

Complexation Studies

  • Studies have been conducted on the complexation of similar compounds with metals like copper and cadmium. These studies are significant in coordination chemistry and potential applications in catalysis or material science (Mardani et al., 2019).

Antimicrobial Applications

  • Research on derivatives of 1,3,5-triazines, related to the compound , has demonstrated antimicrobial activity. This is crucial for developing new antimicrobial agents in medical and pharmaceutical research (Padalkar et al., 2014).

Kinetic Studies

  • Kinetic studies on Smiles rearrangement of O-s-Triazmyl-2-aminophenols provide insights into the effects of substituents on reaction rates, essential for understanding reaction dynamics in organic chemistry (Maeno et al., 1972).

properties

Product Name

2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[4-(2-phenoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C21H24N6O2/c28-15-12-22-19-24-20(26-21(25-19)27-13-6-7-14-27)23-17-10-4-5-11-18(17)29-16-8-2-1-3-9-16/h1-5,8-11,28H,6-7,12-15H2,(H2,22,23,24,25,26)

InChI Key

SOJHGFJRAQRFOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3OC4=CC=CC=C4)NCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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